5'-Methoxyspiro[cyclopropane-1,1'-isoindolin]-3'-one 5'-Methoxyspiro[cyclopropane-1,1'-isoindolin]-3'-one
Brand Name: Vulcanchem
CAS No.: 1007455-35-7
VCID: VC11685922
InChI: InChI=1S/C11H11NO2/c1-14-7-2-3-9-8(6-7)10(13)12-11(9)4-5-11/h2-3,6H,4-5H2,1H3,(H,12,13)
SMILES: COC1=CC2=C(C=C1)C3(CC3)NC2=O
Molecular Formula: C11H11NO2
Molecular Weight: 189.21 g/mol

5'-Methoxyspiro[cyclopropane-1,1'-isoindolin]-3'-one

CAS No.: 1007455-35-7

Cat. No.: VC11685922

Molecular Formula: C11H11NO2

Molecular Weight: 189.21 g/mol

* For research use only. Not for human or veterinary use.

5'-Methoxyspiro[cyclopropane-1,1'-isoindolin]-3'-one - 1007455-35-7

Specification

CAS No. 1007455-35-7
Molecular Formula C11H11NO2
Molecular Weight 189.21 g/mol
IUPAC Name 6-methoxyspiro[2H-isoindole-3,1'-cyclopropane]-1-one
Standard InChI InChI=1S/C11H11NO2/c1-14-7-2-3-9-8(6-7)10(13)12-11(9)4-5-11/h2-3,6H,4-5H2,1H3,(H,12,13)
Standard InChI Key NBUXTTUPUBRZOV-UHFFFAOYSA-N
SMILES COC1=CC2=C(C=C1)C3(CC3)NC2=O
Canonical SMILES COC1=CC2=C(C=C1)C3(CC3)NC2=O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

5'-Methoxyspiro[cyclopropane-1,1'-isoindolin]-3'-one belongs to the spirocyclic family, where a cyclopropane ring is fused orthogonally to an isoindolinone core. The methoxy group at the 5'-position introduces electronic and steric effects that influence reactivity and intermolecular interactions .

Table 1: Key Molecular Descriptors

PropertyValueSource
IUPAC Name6-methoxyspiro[2H-isoindole-3,1'-cyclopropane]-1-onePubChem
Molecular FormulaC₁₁H₁₁NO₂PubChem
Molecular Weight189.21 g/molPubChem
SMILESCOC1=CC2=C(C=C1)C3(CC3)NC2=OPubChem
InChIKeyNBUXTTUPUBRZOV-UHFFFAOYSA-NPubChem
XLogP3-AA1.1PubChem

The spirojunction at the cyclopropane and isoindolinone rings imposes significant strain, which may enhance reactivity in synthetic transformations .

Synthetic Methodologies

Challenges in Spirocyclic Synthesis

Constructing the spirocyclopropane-isoindolinone system requires precise control over ring-forming reactions. Traditional approaches to cyclopropane synthesis, such as the Simmons-Smith reaction or [2+1] cycloadditions, face challenges in regioselectivity and stereochemical outcomes when applied to polycyclic systems .

Physicochemical Properties

Table 2: Physicochemical Profile

PropertyValueSignificance
Hydrogen Bond Donors1Predicts solubility in polar solvents
Hydrogen Bond Acceptors2Influences API crystallinity
Rotatable Bonds1Impacts conformational flexibility
Topological Polar SA46.2 ŲCorrelates with membrane permeability
Exact Mass189.078978594 DaCritical for mass spectrometry

The compound’s moderate LogP (1.1) suggests balanced lipophilicity, making it a candidate for further pharmacokinetic optimization .

Analytical Characterization

Spectroscopic Signatures

While experimental spectra are unavailable in public databases, predicted features include:

  • ¹H NMR: A singlet for the methoxy group (δ 3.8–4.0 ppm) and cyclopropane protons as a multiplet (δ 1.2–1.8 ppm) .

  • IR: Stretching vibrations at ≈1700 cm⁻¹ (C=O) and 1250 cm⁻¹ (C-O-C) .

  • MS/MS: Fragmentation patterns dominated by cyclopropane ring cleavage (m/z 96, 131) .

Industrial and Research Applications

Material Science Applications

The rigid spiro architecture could serve as:

  • Liquid Crystal Components: High anisotropy from the fused rings.

  • Polymer Crosslinkers: Cyclopropane’s reactivity enables covalent network formation.

Medicinal Chemistry

As a bioisostere for flat aromatic systems, this compound may improve drug selectivity. Patent activity around related spirocycles (e.g., CN110862311A) highlights industrial interest .

Future Directions

  • Synthetic Optimization: Developing enantioselective routes using chiral auxiliaries or asymmetric catalysis.

  • ADMET Profiling: Systematic assessment of absorption, distribution, and toxicity.

  • Target Deconvolution: High-throughput screening against kinase and GPCR panels.

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